molecular formula C10H6Br2O3 B11793856 Methyl 3,5-dibromobenzofuran-2-carboxylate

Methyl 3,5-dibromobenzofuran-2-carboxylate

Cat. No.: B11793856
M. Wt: 333.96 g/mol
InChI Key: UOXXGCKMKRZUPD-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, specifically, is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzofuran ring and a methyl ester group at the 2 position.

Preparation Methods

The synthesis of Methyl 3,5-dibromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of 3,5-dibromobenzofuran with bromine in the presence of a catalyst, followed by the reaction with methanol to form the methyl ester . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 3,5-dibromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromobenzofuran-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 3,5-dibromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6Br2O3

Molecular Weight

333.96 g/mol

IUPAC Name

methyl 3,5-dibromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H6Br2O3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3

InChI Key

UOXXGCKMKRZUPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)Br

Origin of Product

United States

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